molecular formula C26H27N3O4S B4967714 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 5916-00-7

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4967714
CAS No.: 5916-00-7
M. Wt: 477.6 g/mol
InChI Key: OXQLPZUXHOQTPT-UHFFFAOYSA-N
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Description

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through a reaction between 4-methylbenzoic acid and an appropriate amine.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced through a reaction with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperidin-1-ylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-yl)benzamide
  • 4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidin-1-ylsulfonyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-benzamidophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-19-10-11-21(18-24(19)34(32,33)29-16-6-3-7-17-29)26(31)28-23-14-12-22(13-15-23)27-25(30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLPZUXHOQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386897
Record name ST004537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5916-00-7
Record name ST004537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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